Pyr-Phe-Leu-Pna
Overview
Description
Pyr-Phe-Leu-Pna, also known as pyroglutamyl-phenylalanyl-leucyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical and physiological research. This peptide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Scientific Research Applications
Actinometry and Environmental Photochemistry
- Application : The compounds p-nitroanisole/pyridine (PNA-pyr) and p-nitroacetophenone/pyridine (PNAP-pyr) are used as chemical actinometers. These actinometers are essential for measuring irradiance in environmental photochemistry. The PNA-pyr, in particular, has been found to predict systematically lower photon irradiance compared to the ferrioxalate actinometer, which is significant in the calibration and accuracy of environmental photochemical studies (Laszakovits et al., 2017).
DNA Interaction and Therapeutic Potential
- Application : Peptide nucleic acids (PNA), such as cytosine-rich homopyrimidine PNA sequences, demonstrate the capability to interact with double-stranded DNA. This interaction leads to the formation of PNA-DNA triplex structures. These findings are significant for the design of gene-specific diagnostic or therapeutic agents, especially in contexts where precise DNA targeting is required (Wittung et al., 1997).
Analytical Pyrolysis of Proteins
- Application : High-resolution pyrolysis-gas chromatography, using a microfurnace-type pyrolyser, has been employed to analyze proteins and related materials like amino acids. This method, which involves Phe and Leu amino acids, is crucial for the compositional analysis of protein samples, allowing for the simultaneous determination of various amino acid residues in enzymes (Tsuge & Matsubara, 1985).
Environmental Toxicology and Ecological Risk Assessment
- Application : In environmental toxicology, the study of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (Phe) and pyrene (Pyr) is essential. Research in this field assesses the ecological risks of these compounds in marine environments, providing valuable data for environmental protection efforts (Wang et al., 2013).
DNA Photolyase Function
- Application : Research into the structure and function of DNA photolyase, which repairs DNA damage caused by UV radiation, involves understanding the mechanism of cyclobutane pyrimidine dimers (Pyr > Pyr) repair. This enzyme utilizes visible light to initiate a repair process, highlighting the potential for photochemical applications in DNA repair (Sancar, 1994).
Soil Remediation and Biodegradation
- Application : Studies on the biodegradation of aged pyrene (PYR) and phenanthrene (PHE) in natural soils provide insights into the effectiveness of bioaugmentation and biostimulation techniques. This research is critical for environmental remediation strategies, particularly in dealing with polycyclic aromatic hydrocarbon contamination (Hwang & Cutright, 2002).
Therapeutic Applications of Peptide Nucleic Acids
- Application : Peptide nucleic acids (PNAs) have emerged as powerful tools for gene modulation and therapeutic applications. Their unique properties, such as high biostability and affinity for DNA/RNA, make them suitable for antisense and antigene agents, splicing modulation, and even gene editing. This versatility in therapeutic applications, particularly in anti-cancer therapy, showcases their potential in medical research and treatment strategies (Montazersaheb et al., 2018).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMZXVGZDVXDA-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006478 | |
Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyr-Phe-Leu-Pna | |
CAS RN |
85901-57-1 | |
Record name | Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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